1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Description
The compound 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one features a piperazine core substituted with a (4-chlorophenyl)(phenyl)methyl group and a propan-1-one chain terminating in a 3,5-dimethylpyrazole moiety. This hybrid structure combines pharmacologically relevant motifs:
Properties
Molecular Formula |
C25H29ClN4O |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C25H29ClN4O/c1-18-23(19(2)28-27-18)12-13-24(31)29-14-16-30(17-15-29)25(20-6-4-3-5-7-20)21-8-10-22(26)11-9-21/h3-11,25H,12-17H2,1-2H3,(H,27,28) |
InChI Key |
YFBDMQFKICYKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Formation of the Pyrazole Derivative: The pyrazole derivative can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in studies investigating the interaction of piperazine and pyrazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the pyrazole ring can modulate enzyme activity. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues from the evidence:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in ’s compound contrasts with the chloro and methoxy groups in others, impacting electronic distribution and reactivity.
- Piperazine vs. Pyrazoline Cores : Piperazine-containing compounds (e.g., target and ) may exhibit improved solubility compared to pyrazoline derivatives () .
Pharmacological Potential
- Analgesic Activity : Pyrazoline derivatives in demonstrated analgesic properties, suggesting the target compound’s pyrazole moiety could confer similar effects .
- Anti-inflammatory Applications: 3,5-Dimethylpyrazole is a known scaffold in anti-inflammatory agents, though nitro groups () may introduce cytotoxicity risks .
Methodological Commonalities
Biological Activity
The compound 1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl}propan-1-one , commonly referred to as a piperazine derivative, has garnered attention due to its potential biological activities. This article compiles research findings on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
The molecular formula of the compound is , with a molecular weight of approximately 375.93 g/mol. It features a piperazine ring, a chlorophenyl group, and a pyrazole moiety, which are known to contribute to various biological activities.
1. Antibacterial Activity
Several studies have explored the antibacterial potential of piperazine derivatives. For instance, compounds similar to the one have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 mm |
| 2 | Escherichia coli | 12 mm |
| 3 | Salmonella typhi | 18 mm |
The compound demonstrated significant activity against Salmonella typhi, indicating its potential as an antibacterial agent .
2. Anticancer Activity
Research has indicated that piperazine derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases.
In vitro studies have shown that similar compounds can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 µM to 25 µM, suggesting moderate potency .
3. Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.0 |
| Urease | Non-competitive | 3.5 |
These results suggest that the compound could be useful in treating conditions related to cholinergic dysfunction and infections requiring urease inhibition .
Case Studies
Case Study 1: Antibacterial Screening
A study conducted by researchers evaluated a series of piperazine derivatives for their antibacterial properties. The compound was tested against multiple bacterial strains using the agar disc-diffusion method. Results indicated that it exhibited strong activity against resistant strains, highlighting its potential application in treating antibiotic-resistant infections .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer activity, the compound was tested against various cancer cell lines. It was found to induce apoptosis effectively and inhibit cell cycle progression at G2/M phase, showcasing its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
